molecular formula C13H20BNO3 B13409035 2-Methoxymethylpyridine-3-boronic acid pinacol ester

2-Methoxymethylpyridine-3-boronic acid pinacol ester

Cat. No.: B13409035
M. Wt: 249.12 g/mol
InChI Key: ZUDQVAVTSHBTFV-UHFFFAOYSA-N
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Description

2-Methoxymethylpyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of medicinal chemistry and material science due to its versatility and reactivity. This compound is a derivative of pyridine, a basic heterocyclic organic compound, and contains a boronic acid ester functional group, which is crucial for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxymethylpyridine-3-boronic acid pinacol ester typically involves the reaction of 2-methoxymethylpyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions usually involve a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxymethylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

    Oxidation: 2-Methoxymethylpyridine-3-boronic acid.

    Reduction: 2-Methoxymethylpyridine-3-alcohol.

    Substitution: Various substituted pyridine derivatives depending on the reactants used.

Scientific Research Applications

2-Methoxymethylpyridine-3-boronic acid pinacol ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxymethylpyridine-3-boronic acid pinacol ester primarily involves its role as a reagent in chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions . This process involves the transfer of the boronic ester group to the palladium catalyst, followed by the coupling with an aryl or vinyl halide to form the desired product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxymethylpyridine-3-boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of specialized organic compounds and materials.

Properties

Molecular Formula

C13H20BNO3

Molecular Weight

249.12 g/mol

IUPAC Name

2-(methoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-8-15-11(10)9-16-5/h6-8H,9H2,1-5H3

InChI Key

ZUDQVAVTSHBTFV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)COC

Origin of Product

United States

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